molecular formula C5H7N3O2 B1329901 1,4-Dimethyl-5-nitroimidazole CAS No. 57658-79-4

1,4-Dimethyl-5-nitroimidazole

Cat. No. B1329901
CAS RN: 57658-79-4
M. Wt: 141.13 g/mol
InChI Key: FEGUTYIXCZDKJV-UHFFFAOYSA-N
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Description

1,4-Dimethyl-5-nitroimidazole is a derivative of the imidazole family, a class of heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. Nitroimidazoles are known for their broad-spectrum antimicrobial properties and are used in the treatment of various infections. The nitro group at the 5-position and the methyl groups at the 1 and 4 positions are key structural features that influence the chemical behavior and biological activity of these compounds.

Synthesis Analysis

The synthesis of nitroimidazole derivatives often involves the nitration of imidazole precursors. For instance, the nitration of 1,2-dimethylimidazoles can lead to the formation of 5-nitroimidazoles with side chains converted into β-nitroalcohols, which can be further processed into ketones . Additionally, 1-methyl-2-chloromethyl-5-nitroimidazole can react with tertiary nitronate anions to yield 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond . These synthetic routes highlight the reactivity of the nitroimidazole core and its potential for further chemical modifications.

Molecular Structure Analysis

The molecular structure of nitroimidazole derivatives can be characterized using various spectroscopic techniques. For example, the molecular structure of 1,4-dimethyl-5-aminotetrazolium iodide, a related compound, was determined by X-ray crystallography, revealing an orthorhombic crystal system . The nitro group orientation relative to the imidazole plane can vary among derivatives, affecting the compound's properties .

Chemical Reactions Analysis

Nitroimidazoles undergo a variety of chemical reactions. They can participate in C-alkylation reactions according to the SRN1 mechanism, followed by base-promoted nitrous acid elimination . The presence of the nitro group also allows for redox reactions, which are central to the antimicrobial action of these compounds, as they are reduced to more reactive species within microbial cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroimidazole derivatives are influenced by their molecular structure. For instance, 1,4-dimethyl-5-aminotetrazolium 5-nitrotetrazolate is hydrolytically stable and has a high melting point, indicating good thermal stability . The impact and friction sensitivity of these compounds are also important parameters, especially for their use in energetic materials . NMR spectroscopy can provide insights into the electronic environment of the molecule, as seen in the study of 4-nitroimidazole and its methylated derivative .

Scientific Research Applications

  • Organic & Biomolecular Chemistry

    • Nitroimidazoles are key components to functional molecules that are used in a variety of everyday applications .
    • The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
    • The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .
  • Pharmaceuticals

    • Several 5-nitroimidazole-containing active principles such as metronidazole, secnidazole and ornidazole are commonly used in medicine .
    • These chemotherapeutic agents inhibit the growth of both anaerobic bacteria and some anaerobic protozoa .
    • These chemotherapeutic agents are known to have diverse pharmacological activities such as anti-bacterial, anti-parasitic, anti-cancer, anti-HIV, anti-tuberculosis, anti-leishmaniasis agents, etc., and imaging agents in medicine .
  • Veterinary Medicine

    • 1,2-Dimethyl-5-nitroimidazole, also known as dimetridazole, is mainly used as veterinary antibiotics .
    • It is the first choice for prevention and treatment of swine diarrhea .
    • It can also be used as feed additives, conducive to promoting the growth of livestock and poultry .
  • Chemical Industry

    • A small amount of 1,2-Dimethyl-5-nitroimidazole is used in the daily chemical industry .
  • Antimicrobial Agent

    • Nitroimidazoles have shown significant in vitro activity against E. coli, S. aureus and P. aeruginosa .
    • They are potential antimicrobial agents against Campylobacter spp. from pigs .
  • Chemical Synthesis

    • Nitroimidazoles are key components to functional molecules that are used in a variety of everyday applications .
    • They are utilized in a diverse range of applications, such as traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

1,4-dimethyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-4-5(8(9)10)7(2)3-6-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGUTYIXCZDKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206358
Record name 1,4-Dimethyl-5-nitro-1H-imidazole (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethyl-5-nitroimidazole

CAS RN

57658-79-4
Record name Imidazole, 1,4-dimethyl-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057658794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dimethyl-5-nitro-1H-imidazole (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

127 parts of 4-methyl-5-nitroimidazole is heated under reflux with 350 parts of formic acid and 126 parts of dimethyl sulfate for 4 hours. The formic acid is distilled off in vacuo and the residue is dissolved in 500 parts of water and adjusted to pH 1.8 with aqueous ammonia solution. The mixture is cooled to 5° C. and the unreacted 4-methyl-5-nitroimidazole is suction filtered. The filtrate is adjusted to pH 10 with aqueous ammonia solution and is continuously exhaustively extracted with ethyl acetate. The extract is evaporated in vacuo. The oily residue crystallizes on standing. 47 parts of unreacted 4-methyl-5-nitroimidazole and 66 parts of 1,4-dimethyl-5-nitroimidazole melting at 45° C. are obtained; this is equivalent to a yield of 74% of theory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
K Nagarajan, VP Arya, X George… - Indian Journal of …, 1982 - repository.ias.ac.in
Sulphone (5) is condensed with sodium salts of a variety of 1-sulphonyl (7), lrthiocarbamoyl (9) and 1-carbonyl (10)-2-imidazolidinones to give 3-(2-imidazolyl)imidazolidinones (12), (13…
Number of citations: 39 repository.ias.ac.in
CE Voogd, JJ Van der Stel, J Jacobs - Mutation Research/Genetic …, 1979 - Elsevier
The mutagenic action of 51 imidazoles was investigated. The fluctuation test of Luria and Delbrüick was used, with Klebsiella pneurnoniae as test organism. 8 compounds, including 5 …
Number of citations: 75 www.sciencedirect.com
K Hofmann - The Chemistry of Heterocyc! ic Compounds-Imidazo …, 1953 - researchgate.net
The treatment of an imidaeole with a mixture of fuming nitric and sulfuric acids or the exposure of the nitrate of an irnidazole to the action of hot concentrated sulfuric acid are practical …
Number of citations: 3 www.researchgate.net
LF Miller, RE Bambury - Journal of Medicinal Chemistry, 1971 - ACS Publications
4a CH2N (C4H9) 2 Cl H 320 7.4 4b CH2N (CH2) 5 Cl H 640 0.8 4c CH2N (CH2) 6 Cl H 640 1.6 9 CH2N (CH2) 6 ch3 CH3 320 1.0 11 CH2N (CH2) 6 CHa H 640 0.1 12«-c6h4n CHs H …
Number of citations: 5 pubs.acs.org
PF Taylor - 1990 - repository.lboro.ac.uk
The three most likely intermediates in the mechanism of action of 5-nitroimidazole antibiotics (the radical anions of nitroimidazoles, imidazol-5-yl radicals and 5-nitroso imidazoles) have …
Number of citations: 3 repository.lboro.ac.uk
JB Wommack Jr, TG Barbee Jr… - Journal of Medicinal …, 1971 - ACS Publications
The aliphatic side chain of the 2-aryl-4-quinolinemethanols, 2-ArQCHOHCH2NR2 (Q= quinoline), potent but phototoxic antimalarials, has been placed in the 5, 4 7, 1 8, 5 and 3 …
Number of citations: 9 pubs.acs.org
HC Godt Jr - 1954 - search.proquest.com
DERIVATIVES OP PARAXANTHIME AMD A STUDY OF REACTIONS OP 1,3 -DI METHYL -5,6 -DIAMIHOURACIL by Henry Charles Godt, Jr. A disserta Page 1 DERIVATIVES OP …
Number of citations: 0 search.proquest.com
A Bisphenol - Mutation Research, 1981
Number of citations: 0

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